Nonyl undecyl phthalate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBFJMAXNZVRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883156 | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-89-9 | |

| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl undecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

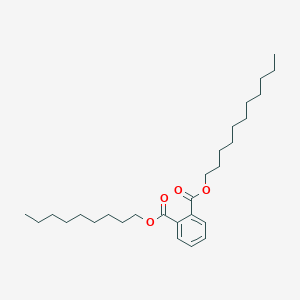

"Nonyl undecyl phthalate" chemical structure and CAS number

Chemical Identity, Structural Characterization, and Industrial Application

Executive Summary

Nonyl undecyl phthalate (NUP) represents a critical class of High Molecular Weight (HMW) phthalate esters used primarily as plasticizers in polyvinyl chloride (PVC) applications requiring superior volatility resistance and low-temperature flexibility.[1][2] Unlike lower molecular weight counterparts (e.g., DEHP), NUP and its associated C9-C11 isomer mixtures exhibit enhanced permanence in polymer matrices, making them indispensable for automotive interiors and high-temperature wire insulation.[1][2] This guide provides a rigorous technical analysis of the chemical structure, synthesis pathways, and analytical protocols for NUP.[1]

Chemical Identity & Structural Analysis[1][3][4]

Nomenclature and CAS Registry

The nomenclature for NUP can be ambiguous due to the industrial practice of using mixed alcohol streams.[1] It exists both as a discrete asymmetric ester and as a component within broader alkyl phthalate mixtures.[1]

| Parameter | Detail |

| Chemical Name | 1,2-Benzenedicarboxylic acid, nonyl undecyl ester |

| Common Synonyms | Nonyl undecyl phthalate; Phthalic acid, nonyl undecyl ester; C9-C11 Phthalate |

| CAS Number (Specific) | 65185-89-9 (Discrete asymmetric ester) |

| CAS Number (Technical) | 111381-91-0 (Branched and linear isomers, often part of 711P type mixtures) |

| Molecular Formula | C₂₈H₄₆O₄ |

| Molecular Weight | 446.67 g/mol |

| SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC |

Structural Configuration

NUP is an ortho-phthalate ester featuring a benzene ring substituted at the 1 and 2 positions with carboxylic ester groups.[1][2] The ester chains are unequal in length—one nonyl (C9) and one undecyl (C11)—imparting asymmetry that disrupts crystallinity and improves plasticizer efficiency compared to symmetrical esters of equivalent molecular weight.[1]

Figure 1: Synthesis and Structural Logic of C9-C11 Phthalates

The following diagram illustrates the statistical synthesis of NUP. Industrial production typically utilizes a mixture of C9 and C11 alcohols, resulting in a statistical distribution of Di-nonyl (C9-C9), Di-undecyl (C11-C11), and the asymmetric Nonyl-undecyl (C9-C11) phthalates.[1]

Caption: Statistical synthesis pathway showing the formation of Nonyl Undecyl Phthalate within a mixed alcohol esterification process.

Physicochemical Properties[1][2][4][8][9][10][11]

The asymmetry of NUP provides a unique balance between the solvation power of shorter chains and the permanence of longer chains.[1]

| Property | Value | Relevance |

| Physical State | Oily, colorless liquid | Ease of handling in liquid dosing systems.[1][2] |

| Boiling Point | ~454°C (Predicted) | Extremely low volatility; prevents "fogging" in automotive glass.[1] |

| Flash Point | > 210°C | High thermal stability for wire coating extrusion.[1] |

| Density | 0.96 – 0.97 g/cm³ | Lower density than water; facilitates separation in aqueous waste. |

| Water Solubility | < 0.1 µg/L (Insoluble) | High resistance to extraction by water/humidity.[1] |

| Log Kow | ~10 - 11 | Highly lipophilic; implies strong affinity for organic matrices.[1] |

Analytical Characterization Protocols

Accurate identification of NUP requires distinguishing it from symmetric C9 and C11 esters.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

GC-MS Methodology

Objective: Quantify NUP in a complex polymer matrix.[1]

-

Sample Preparation:

-

Instrumental Parameters:

-

Detection (MS):

Figure 2: Analytical Logic Tree for Phthalate Identification

The following workflow delineates the decision process for confirming NUP presence against interfering isomers.

Caption: Logic flow for distinguishing NUP from symmetric homologs using GC-MS based on molecular ion mass.

Applications & Performance Mechanics

Mechanism of Plasticization

NUP functions via the Lubricity Theory and Gel Theory .[1] The aromatic core interacts with PVC chlorine atoms via van der Waals forces, while the long alkyl tails (C9/C11) increase free volume between polymer chains.[1]

-

Advantage over DEHP: The longer carbon chains in NUP reduce the diffusion coefficient, significantly lowering migration rates.[1] This is critical for wire insulation where "bleeding" of plasticizer can degrade electrical properties.[1]

Comparative Performance

| Feature | NUP (C9/C11) | DEHP (C8) |

| Volatility | Very Low | Moderate |

| Fogging (Auto) | Excellent (Low) | Poor |

| Cold Flex | Good | Excellent |

| Cost | Premium | Standard |

Regulatory & Safety Profile

Toxicology

High Molecular Weight (HMW) phthalates like NUP generally exhibit a more favorable toxicological profile compared to Low Molecular Weight (LMW) phthalates (e.g., DBP, DEHP).[1]

-

Endocrine Disruption: HMW phthalates are typically less potent agonists for PPARα receptors than LMW variants.[1]

-

Carcinogenicity: NUP is not classified as a human carcinogen by IARC.[1]

Regulatory Status

-

TSCA (USA): Listed.[1]

-

REACH (EU): Unlike DEHP, NUP (and C9-C11 mixtures) are not currently on the SVHC (Substances of Very High Concern) authorization list, making them a preferred alternative in regulated markets.[1]

References

-

PubChem. (2025).[1][3] Nonyl undecyl phthalate - Compound Summary. National Library of Medicine.[1] [Link][1][2]

-

U.S. EPA. (2024).[1] 1,2-Benzenedicarboxylic acid, 1-nonyl 2-undecyl ester, branched and linear.[2][4][5] Substance Registry Services.[1][3][6] [Link][1][2]

-

European Chemicals Agency (ECHA). (2024).[1][2][3] Evaluation of new scientific evidence concerning DINP and DIDP. [Link][1]

-

ASTM International. (2023).[1][2] ASTM D3465-14: Standard Test Method for Purity of Monomeric Plasticizers by Gas Chromatography. [Link][1][2]

-

Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing. (Standard reference for plasticizer performance data).

Sources

- 1. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di(heptyl-nonyl-undecyl) phthalate | C62H114O4 | CID 53669131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonyl undecyl phthalate | C28H46O4 | CID 3017576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-Depth Technical Guide to Nonyl Undecyl Phthalate

This guide provides a comprehensive technical overview of Nonyl Undecyl Phthalate, a significant high molecular weight phthalate ester. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed chemical, analytical, and safety information. This document delves into the compound's identity, properties, synthesis, and applications, with a focus on the scientific principles that underpin its use and analysis.

Chemical Identity and Nomenclature

Nonyl undecyl phthalate is a complex phthalate ester used primarily as a plasticizer. Establishing its precise chemical identity is fundamental for any scientific investigation.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 1,2-Benzenedicarboxylic acid, 1-nonyl 2-undecyl ester .[1] However, in scientific literature and commercial contexts, it is known by a variety of synonyms:

-

n-Nonyl n-undecyl phthalate[1]

-

Nonylundecylphthalat[1]

-

Phthalic acid, nonyl undecyl ester, branched and linear[2]

-

1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate[1]

It is important for researchers to be aware of these different names to ensure comprehensive literature searches and accurate identification of the substance.

Chemical Structure and Identifiers

The molecular structure of nonyl undecyl phthalate consists of a benzene ring with two adjacent carboxylate groups, esterified with a nonyl and an undecyl alcohol, respectively.

Table 1: Chemical Identifiers for Nonyl Undecyl Phthalate

| Identifier | Value | Source |

| CAS Number | 65185-89-9 | [1] |

| Molecular Formula | C28H46O4 | [1] |

| Molecular Weight | 446.66 g/mol | PubChem |

| InChIKey | ACBFJMAXNZVRRX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | [1] |

Physicochemical Properties

The physical and chemical properties of nonyl undecyl phthalate dictate its behavior in various applications and environmental conditions. As a high molecular weight phthalate, it exhibits low volatility and water solubility.

Table 2: Physicochemical Properties of Nonyl Undecyl Phthalate

| Property | Value | Predicted/Experimental | Source |

| Boiling Point | 454.2 ± 13.0 °C | Predicted | ChemicalBook |

| Density | 0.966 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| Physical State | Oily Liquid | Experimental | PubChem |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | Experimental | ChemicalBook |

Synthesis of Nonyl Undecyl Phthalate

The synthesis of nonyl undecyl phthalate, like other phthalate esters, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohols, in this case, nonyl alcohol and undecyl alcohol.

General Esterification Pathway

The reaction involves the nucleophilic attack of the alcohols on the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and subsequent formation of the diester. This process is generally catalyzed by an acid.

Sources

The Solubility of Nonyl Undecyl Phthalate in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of nonyl undecyl phthalate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers practical guidance on its determination, and provides a consolidated reference for safe handling and experimental design. While precise quantitative solubility data for nonyl undecyl phthalate is not extensively documented in publicly available literature, this guide leverages data from structurally similar high-molecular-weight phthalates and theoretical models to provide reliable estimations and a robust framework for laboratory applications.

Introduction to Nonyl Undecyl Phthalate

Nonyl undecyl phthalate, a high-molecular-weight phthalate ester, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1] Its chemical structure, characterized by a benzene ring with two long alkyl ester side chains (nonyl and undecyl), results in a non-polar, hydrophobic molecule with very low water solubility.[1] Understanding its solubility in organic solvents is paramount for a multitude of applications, including its use in formulations, toxicological studies, and as an additive in various materials.[2]

Chemical Profile:

-

Chemical Name: 1,2-Benzenedicarboxylic acid, nonyl undecyl ester

-

CAS Number: 111381-91-0

-

Molecular Formula: C₂₈H₄₆O₄

-

Molecular Weight: 446.67 g/mol

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. For a large, non-polar molecule like nonyl undecyl phthalate, solubility is dictated by its interactions with the solvent at a molecular level.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary dipoles in molecules.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Resulting from the attraction between hydrogen and electronegative atoms like oxygen or nitrogen.

The underlying principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated, with smaller distances indicating higher affinity and therefore, greater solubility.

Solubility Profile of Nonyl Undecyl Phthalate

| Solvent Class | Solvent Example | Expected Solubility | Estimated Quantitative Solubility (at 25°C) |

| Alcohols | Methanol | Slightly Soluble | 1-10 g/L |

| Ethanol | Soluble | >100 g/L | |

| Isopropanol | Soluble | >100 g/L | |

| Ketones | Acetone | Freely Soluble | Miscible |

| Methyl Ethyl Ketone (MEK) | Freely Soluble | Miscible | |

| Esters | Ethyl Acetate | Freely Soluble | Miscible |

| Butyl Acetate | Freely Soluble | Miscible | |

| Aromatic Hydrocarbons | Toluene | Freely Soluble | Miscible |

| Xylene | Freely Soluble | Miscible | |

| Chlorinated Solvents | Dichloromethane | Freely Soluble | Miscible |

| Chloroform | Freely Soluble | Miscible | |

| Aliphatic Hydrocarbons | Hexane | Soluble | >100 g/L |

| Heptane | Soluble | >100 g/L | |

| Ethers | Diethyl Ether | Freely Soluble | Miscible |

| Tetrahydrofuran (THF) | Freely Soluble | Miscible |

Disclaimer: The quantitative solubility values are estimations based on the behavior of structurally similar high-molecular-weight phthalates and should be experimentally verified for precise applications.

Experimental Determination of Solubility

To obtain precise solubility data for nonyl undecyl phthalate in a specific organic solvent, a well-controlled experimental protocol is essential. The following is a detailed, step-by-step methodology based on the principles of the flask method, which is widely accepted for solubility determination.

Materials and Equipment

-

Nonyl undecyl phthalate (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable alternative analytical instrument

-

Glass vials with screw caps

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of nonyl undecyl phthalate.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of nonyl undecyl phthalate that is in excess of its expected solubility and add it to a glass vial.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

After agitation, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow for the settling of undissolved material.

-

-

Sample Collection and Preparation:

-

Carefully transfer a portion of the supernatant to a centrifuge tube.

-

Centrifuge the sample to further separate any suspended solid particles.

-

Withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter to remove any remaining microparticles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with the same organic solvent.

-

Analyze the diluted samples using a validated analytical method, such as GC-MS, to determine the concentration of nonyl undecyl phthalate. A pre-established calibration curve is necessary for accurate quantification.

-

Calculate the solubility of nonyl undecyl phthalate in the solvent at the specified temperature, expressing the result in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Safety and Handling

Working with nonyl undecyl phthalate and organic solvents requires strict adherence to safety protocols to minimize exposure and risk.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles, and a lab coat.[3][4]

-

Ventilation: All handling of organic solvents and phthalates should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations.[6]

-

Material Safety Data Sheet (MSDS): Before commencing any work, thoroughly review the MSDS for nonyl undecyl phthalate and all solvents to be used. The MSDS provides detailed information on hazards, handling, storage, and emergency procedures.[7][8][9]

Hazard Identification Diagram

Caption: Key hazards and required personal protective equipment.

Conclusion

While specific quantitative solubility data for nonyl undecyl phthalate remains limited in readily accessible literature, a strong understanding of its chemical nature, coupled with data from analogous high-molecular-weight phthalates and the application of theoretical principles like Hansen Solubility Parameters, allows for reliable estimation and effective experimental design. This guide provides the necessary framework for researchers and scientists to confidently work with nonyl undecyl phthalate, from predicting its behavior in various organic solvents to safely and accurately determining its solubility in the laboratory.

References

-

Lab Manager. (2019, July 8). Using solvents safely in the lab. [Link]

-

MicroCare. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]

-

PubChem. Diundecyl phthalate. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Diethyl Phthalate. [Link]

-

MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]

-

PubChem. Nonyl undecyl phthalate. [Link]

-

Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

-

U.S. Environmental Protection Agency. (2025, June 25). Risk Management for Phthalates. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Diisononyl Phthalate. [Link]

-

U.S. Consumer Product Safety Commission. Overview of Phthalates Toxicity. [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

-

BIO Web of Conferences. Phthalates: Potential sources and control measures. [Link]

-

U.S. Environmental Protection Agency. (2015, June 30). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate (CASRN 3648-20-2). [Link]

-

ResearchGate. (2026, January 15). Toxicity review of diundecyl phthalate (DUP). [Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. Phthalates: Potential sources and control measures | BIO Web of Conferences [bio-conferences.org]

- 3. mcrsafety.com [mcrsafety.com]

- 4. osha.gov [osha.gov]

- 5. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Degradation Profile of Nonyl Undecyl Phthalate

Introduction: The Imperative of Understanding Thermal Stability in High Molecular Weight Phthalates

Nonyl undecyl phthalate, a high molecular weight phthalate ester, finds application as a plasticizer in various polymeric matrices where thermal stability is paramount. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal degradation profile is not merely academic; it is a critical component of material science, safety assessment, and formulation development. The thermal decomposition of a plasticizer can lead to the generation of volatile and semi-volatile organic compounds, altering the material's properties and posing potential toxicological risks.

This guide provides an in-depth technical overview of the methodologies and expected outcomes when characterizing the thermal degradation profile of nonyl undecyl phthalate. While specific experimental data for this particular mixed ester is not extensively published, this document will synthesize field-proven insights from analogous high molecular weight phthalates to construct a predictive and methodologically robust framework. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and ground our mechanistic claims in authoritative sources.

Core Principles of Phthalate Thermal Degradation

The thermal degradation of phthalate esters is primarily governed by the cleavage of the ester bonds and subsequent reactions of the resulting fragments. The stability of these esters is influenced by the length and branching of the alkyl chains. Generally, longer, linear alkyl chains can lead to different degradation onsets and pathways compared to their shorter-chained counterparts.

The pyrolysis of dialkyl phthalates typically proceeds through a β-hydrogen transfer mechanism, leading to the formation of an alkene and a carboxylic acid, which can then dehydrate to form an anhydride. For high molecular weight phthalates like nonyl undecyl phthalate, with long alkyl chains, a complex mixture of degradation products can be expected.

Analytical Methodologies for Characterizing Thermal Degradation

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal degradation profile. The combination of thermogravimetric analysis (TGA) for quantitative mass loss assessment and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for qualitative and semi-quantitative identification of degradation products provides a robust and self-validating system.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the residual mass as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of pure nonyl undecyl phthalate into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to ensure an inert environment and prevent oxidative degradation.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum degradation rate (Tmax).

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to isolate the thermal degradation process from oxidative reactions, which would occur in the presence of air and complicate the interpretation of the results.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Experimental Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile and semi-volatile compounds produced during the thermal degradation of nonyl undecyl phthalate.

Methodology:

-

System Preparation: The Py-GC-MS system, which includes a micro-furnace pyrolyzer directly coupled to a GC-MS, should be conditioned to minimize background contamination.[1][2]

-

Sample Preparation: A small amount of nonyl undecyl phthalate (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Based on the TGA data, select a pyrolysis temperature that corresponds to the main degradation stage (e.g., the Tmax). A typical starting point for high molecular weight phthalates would be in the range of 300-600 °C.

-

Pyrolysis Time: A short pyrolysis time (e.g., 30 seconds) is often sufficient to generate a representative profile of the degradation products.

-

-

GC-MS Analysis:

-

GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the wide range of potential degradation products.

-

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 50 °C and increasing to 300 °C) is used to separate the pyrolysis products based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the individual compounds in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

-

Correlate the identified products with potential degradation pathways.

-

Causality Behind Experimental Choices:

-

Direct Coupling: The direct coupling of the pyrolyzer to the GC-MS minimizes the loss of volatile products and reduces the risk of secondary reactions that could occur during sample transfer.

-

Temperature Selection: Choosing the pyrolysis temperature based on TGA results ensures that the analysis is focused on the most significant degradation events.

Visualizing the Analytical Workflow

Caption: Workflow for the comprehensive thermal degradation analysis of nonyl undecyl phthalate.

Predicted Thermal Degradation Profile of Nonyl Undecyl Phthalate

Based on the known thermal behavior of other high molecular weight phthalates, such as dioctyl phthalate (DOP) and diundecyl phthalate (DUP), a predictive degradation profile for nonyl undecyl phthalate can be constructed.

Expected TGA Profile

Nonyl undecyl phthalate is expected to be thermally stable up to approximately 200-250 °C in an inert atmosphere. The major mass loss is likely to occur in a single, broad step between 250 °C and 400 °C. The high boiling point of this compound suggests that the initial mass loss is due to decomposition rather than evaporation.

| Parameter | Expected Value for Nonyl Undecyl Phthalate (Analog-Based) |

| Tonset (5% mass loss) | 250 - 280 °C |

| Tmax (DTG peak) | 300 - 350 °C |

| Residual Mass at 600 °C | < 5% |

Note: These values are estimations based on the behavior of similar high molecular weight phthalates and should be confirmed experimentally.

Predicted Degradation Products

The pyrolysis of nonyl undecyl phthalate is expected to yield a complex mixture of products arising from the cleavage of the nonyl and undecyl ester groups. The primary degradation pathways are likely to involve:

-

β-Elimination: Cleavage of the C-O bond of the ester with transfer of a hydrogen atom from the alkyl chain, leading to the formation of nonene, undecene, and monononyl or monoundecyl phthalate. The monoesters can further decompose to phthalic anhydride.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the ester bonds can occur, generating alkyl and carboxyl radicals that can undergo a variety of secondary reactions, including recombination, disproportionation, and fragmentation.

Key predicted degradation products include:

-

Alkenes: Nonene and undecene (isomeric mixtures)

-

Alcohols: Nonanol and undecanol

-

Phthalic Acid Derivatives: Phthalic anhydride, monononyl phthalate, monoundecyl phthalate

-

Aromatic Compounds: Benzene, toluene, and other substituted aromatics from the fragmentation of the phthalate ring at higher temperatures.[3]

Proposed Degradation Pathway

Caption: Proposed thermal degradation pathway for nonyl undecyl phthalate.

Implications for Researchers and Drug Development Professionals

A comprehensive understanding of the thermal degradation profile of nonyl undecyl phthalate has significant practical implications:

-

Material Selection: For applications requiring high-temperature processing or use, knowledge of the degradation onset temperature is critical to prevent material failure and the release of potentially harmful byproducts.

-

Formulation Stability: In pharmaceutical formulations where nonyl undecyl phthalate might be used as an excipient, its thermal stability can impact the shelf-life and integrity of the final product, especially if subjected to heat during manufacturing or storage.

-

Toxicological Assessment: The identification of degradation products is essential for a complete toxicological risk assessment. The generation of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) during thermal stress needs to be evaluated for potential health hazards.

-

Regulatory Compliance: Regulatory bodies often require data on the stability and degradation products of chemical substances used in consumer and medical products.

Conclusion

References

-

MDPI. (n.d.). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (n.d.). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. Retrieved from [Link]

-

Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Shimadzu. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(2-ethylhexyl)tetrabromophthalate. Wikipedia. Retrieved from [Link]

-

RSC Publishing. (n.d.). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[4]benzothieno[3,2-b]benzothiophene. RSC Publishing. Retrieved from [Link]

-

PubMed. (n.d.). Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. PubMed. Retrieved from [Link]

Sources

- 1. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. shimadzu.com [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Nonyl Undecyl Phthalate

Abstract

This technical guide provides a comprehensive overview of the environmental fate and transport of Nonyl Undecyl Phthalate (NUP), a high molecular weight phthalate ester. While specific data for NUP is limited, this document synthesizes available information and extrapolates from well-studied long-chain phthalates to predict its behavior in various environmental compartments. The guide covers key physicochemical properties, abiotic and biotic degradation pathways, and partitioning processes such as sorption and bioaccumulation. Furthermore, it details standardized experimental protocols for assessing these parameters and discusses established analytical methodologies for the detection of phthalates in environmental matrices. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep technical understanding of the environmental dynamics of this class of compounds.

Introduction

Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Nonyl undecyl phthalate (NUP) belongs to the high molecular weight (HMW) category of phthalates, which are generally characterized by longer alkyl side chains.[2] These compounds are not chemically bound to the polymer matrix and can leach, migrate, or volatilize into the environment throughout the product lifecycle, from manufacturing to disposal.[3]

Potential environmental entry points for NUP include:

-

Leaching from plastic products in landfills.[4]

-

Discharge from industrial and municipal wastewater treatment plants.

-

Atmospheric deposition from the volatilization of plasticizers.

-

Application of contaminated sewage sludge to agricultural lands.[5]

Understanding the environmental fate and transport of NUP is critical for assessing its potential ecological risks. Its behavior is governed by a complex interplay of its physicochemical properties and various environmental processes.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is fundamentally dictated by its physical and chemical properties. For NUP, a high molecular weight phthalate, these properties suggest a tendency to partition out of the aqueous phase and associate with organic matter.

| Property | Predicted Value/Characteristic | Implication for Environmental Fate & Transport |

| Molecular Formula | C28H46O4 | High molecular weight contributes to low volatility and water solubility. |

| Molecular Weight | 446.7 g/mol [6] | Influences diffusion rates and bioavailability. |

| Water Solubility | Very Low / Insoluble[7] | Limits mobility in aquatic systems; promotes partitioning to sediment and soil. |

| Vapor Pressure | Very Low | Reduces the likelihood of significant transport in the gaseous phase. |

| Octanol-Water Partition Coefficient (log Kow) | High (Estimated > 8) | Indicates a strong tendency to sorb to organic carbon in soil and sediment, and a high potential for bioaccumulation in organisms.[1] |

Note: Experimental data for NUP is scarce. Values are based on data for similar HMW phthalates like Diundecyl Phthalate (DUP) and general phthalate characteristics.

The high lipophilicity (fat-solubility) and low water solubility of HMW phthalates are key drivers of their environmental behavior, leading to their accumulation in solid matrices like soil and sediment.[8]

Environmental Fate: Degradation and Transformation Processes

The persistence of NUP in the environment is determined by its susceptibility to degradation through both abiotic and biotic pathways. Biodegradation is generally considered the primary loss process for phthalates in most environmental compartments.[9]

Abiotic Degradation

Abiotic processes, such as hydrolysis and photolysis, are generally slow for HMW phthalates.

-

Hydrolysis: This process involves the cleavage of the ester bonds in the presence of water. While it is a potential degradation pathway, the rate of hydrolysis for HMW phthalates with long side chains is generally slow under typical environmental pH (6-8) and temperature conditions.[9][10] The initial step is the formation of the monoester, mono-nonyl phthalate or mono-undecyl phthalate, and the corresponding alcohol.

-

Photolysis: Direct degradation by sunlight is not considered a major pathway for phthalates in aquatic systems, as they do not significantly absorb UV light in the solar spectrum.[10] However, in the atmosphere, reaction with hydroxyl radicals can contribute to their degradation.

Biotic Degradation (Biodegradation)

Biodegradation is the most significant degradation pathway for phthalates.[11] Numerous microorganisms, including bacteria and fungi, can utilize phthalates as a source of carbon and energy.[11] The process is highly dependent on environmental conditions.

The general biodegradation pathway for HMW phthalates involves a two-step enzymatic hydrolysis of the ester bonds:

-

Initial Hydrolysis: A hydrolase or esterase enzyme cleaves one of the alkyl chains, forming a monoester (e.g., mono-undecyl phthalate) and an alcohol (nonanol).

-

Second Hydrolysis: The remaining alkyl chain is cleaved, yielding phthalic acid and another alcohol (undecanol).

-

Aromatic Ring Cleavage: The central phthalic acid molecule is then further degraded through hydroxylation by dioxygenase enzymes, followed by ring cleavage and entry into central metabolic pathways.[12]

Studies on various phthalates show that optimal biodegradation occurs under the following conditions:

-

Temperature: 30-34°C[13]

-

pH: 6.0-8.0[13]

-

Aerobic Conditions: The presence of oxygen is generally required for the initial steps of ring cleavage.

The rate of biodegradation tends to decrease with increasing alkyl chain length and branching due to steric hindrance, making HMW phthalates like NUP generally more persistent than their lower molecular weight counterparts.[14]

Environmental Transport and Partitioning

The movement and distribution of NUP through the environment are governed by its strong tendency to sorb to solids and accumulate in biota.

Sorption to Soil and Sediment

Due to its high log Kow and low water solubility, NUP is expected to strongly bind to organic matter in soil, sediment, and sewage sludge.[8][15] This process significantly reduces its mobility in the environment.

-

Mechanism: The primary mechanism is hydrophobic partitioning, where the non-polar NUP molecule moves from the polar water phase into the non-polar organic carbon phase of soil or sediment.

-

Consequences: Strong sorption limits leaching into groundwater but leads to the accumulation of NUP in soil and sediment, which can act as long-term environmental sinks.[5][16] These contaminated solids can then become a source of exposure for benthic organisms and plants.[5]

Experimental Protocol: Soil Sorption via Batch Equilibrium (OECD 106)

This protocol determines the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

Objective: To quantify the partitioning of Nonyl Undecyl Phthalate between a soil/sediment solid phase and an aqueous phase.

Methodology:

-

Preparation of Soil/Sediment: Use a well-characterized soil. Air-dry and sieve (<2 mm). Determine the organic carbon content (foc).

-

Test Solution Preparation: Prepare a stock solution of NUP in a water-miscible, volatile solvent (e.g., methanol). Spike a 0.01 M CaCl2 solution (to mimic environmental ionic strength) with the stock solution to achieve the desired initial concentration (C0). The solvent volume should be <0.1% of the total volume.

-

Equilibration: Add a known mass of soil to centrifuge tubes. Add a known volume of the test solution. Seal the tubes (e.g., with Teflon-lined caps) and shake on a reciprocating shaker at a constant temperature (e.g., 25°C) in the dark until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the tubes at high speed to pellet the soil particles.

-

Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the equilibrium concentration of NUP (Cw) using an appropriate analytical method (e.g., GC-MS).

-

Calculation:

-

The amount of NUP sorbed to the soil (Cs) is calculated by mass balance: Cs = (C0 - Cw) * V / m (where V is the volume of solution, m is the mass of soil).

-

The soil-water partition coefficient is calculated: Kd = Cs / Cw.

-

The organic carbon-normalized partition coefficient is calculated: Koc = (Kd / foc) * 100.

-

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (water, food, air). The high log Kow of NUP suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms.[17][18]

-

Mechanism: Hydrophobic compounds like NUP tend to partition from water into the lipid-rich tissues of organisms.

-

Trophic Transfer: Once accumulated in smaller organisms, NUP can be transferred up the food chain to higher trophic levels, a process known as biomagnification.

The Bioconcentration Factor (BCF), which measures uptake from water alone, is often used to assess bioaccumulation potential. For HMW phthalates, BCF values can be substantial, indicating that aquatic organisms can accumulate these chemicals to concentrations much higher than those in the surrounding water.

Visualization of Environmental Fate and Transport

The following diagram illustrates the key pathways for Nonyl Undecyl Phthalate in the environment.

Caption: Conceptual model of NUP's environmental fate and transport pathways.

Analytical Methodologies

Accurate quantification of NUP in complex environmental matrices is essential for exposure and risk assessment. The most common and reliable methods involve chromatography coupled with mass spectrometry.[4][19]

Sample Preparation: A critical step is the extraction of NUP from the sample matrix (water, soil, tissue) and removal of interfering compounds. Common techniques include:

-

Liquid-Liquid Extraction (LLE): For water samples, using a non-polar solvent like hexane or dichloromethane.

-

Solid-Phase Extraction (SPE): For cleaning up water sample extracts or for direct extraction from water.

-

Soxhlet or Pressurized Liquid Extraction (PLE): For solid samples like soil, sediment, or biological tissues.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for phthalate analysis.[20] It offers excellent separation and sensitive, specific detection, allowing for the identification and quantification of individual phthalate esters even at low concentrations.[21][22]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector (LC-MS) is also used, particularly for less volatile compounds or when derivatization is not desirable.[20][22]

Quality Control: Due to the ubiquitous nature of phthalates in laboratory materials (plastics, solvents), rigorous quality control is paramount to avoid sample contamination.[20] This includes:

-

Using glass or stainless-steel equipment.

-

Running procedural blanks with every sample batch.

-

Pre-washing all glassware and materials with high-purity solvents.

Conclusion

Nonyl undecyl phthalate, as a high molecular weight phthalate ester, is predicted to be a persistent, non-mobile compound in the environment. Its fate is characterized by strong sorption to soil and sediment and a high potential for bioaccumulation. While abiotic degradation is slow, biodegradation by microorganisms is the primary pathway for its ultimate removal. The rate of this degradation is, however, likely to be slow compared to lower molecular weight phthalates. The tendency of NUP to partition into solid environmental matrices and biological tissues makes these compartments the most critical areas for monitoring and risk assessment. Further research using the standardized methods outlined herein is necessary to generate specific data for NUP and refine our understanding of its environmental behavior.

References

- Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. (2023). PMC.

- Biodegradation of benzyl butyl phthalate and dibutyl phthalate by Arthrobacter sp. via micellar solubilization in a surfactant-aided system. (2020).

- Characteristics and Health Risks of Phthalate Ester Contamination in Soil and Plants in Coastal Areas of South China. (n.d.). MDPI.

- How common are hormone-disrupting chemicals in fast food?. (2021). Medical News Today.

- Influences of sedimentary organic matter quality on the bioaccumulation of 4-nonylphenol by estuarine amphipods. (n.d.). PubMed.

- DIUNDECYL PHTHAL

- Composting and green technologies for remediation of phthalate (PAE)-contaminated soil: Current status and future perspectives. (n.d.). NIH.

- The nonyl phthalate ester and its use in flexible PVC. (1990). Sci-Hub.

- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- Transformation of phthalates via hydrolysis (Adapted from Staples et al. 1997). (n.d.).

- Nonyl undecyl phthal

- Phthalates and Their Impacts on Human Health. (2021). PMC - NIH.

- Characterization and phthalate esters sorption of organic matter fractions isolated from soils and sediments. (2025).

- Levels of Phthalates, Bisphenol-A, Nonylphenol, and Microplastics in Fish in the Estuaries of Northern Taiwan and the Impact on Human Health. (n.d.). MDPI.

- Di(heptyl-nonyl-undecyl)

- Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. (n.d.). PubMed.

- Microbial degradation of phthalates: biochemistry and environmental implications. (n.d.). Environmental Microbiology.

- New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. (n.d.). MDPI.

- Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies. (2025).

- A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS. (2012). ScholarWorks.

- OECD Guidelines for the Testing of Chemicals. (n.d.). Grokipedia.

- Analytical methodologies for the determination of phthalates in environmental m

- Phthalates and Their Alternatives: Health and Environmental Concerns. (n.d.). Lowell Center for Sustainable Production.

- Long-term dietary exposure to a mixture of phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice. (2024). bioRxiv.

- Phthalates biodegradation in the environment. (n.d.).

- Phthalate Acid Esters in Soil, Plastic Shed Film, and Ginseng Tissues of Different Ages From Farmland: Concentration, Distribution, and Risk Assessment. (2022). Frontiers.

- Diundecyl Phthalate. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Phthalates removal from wastewater by different methods – a review. (2022).

- Silent Disruptors: The Multifaceted Impact of Phthalates Across Aquatic Invertebrate and Vertebr

- Phthalates Toxicity. (2023).

- Method 606: Phthal

- Environmental Science. (2024). ECETOC.

- Biodegradation of phthalates and phthalate esters. (n.d.). Indian Academy of Sciences.

- Sorption Behavior of Phthalic Acid Esters on Reference Soils Evaluated by Soil Column Chromatography. (2025).

- Determination of Phthalates in Drinking Water by UHPLC with UV Detection. (n.d.). Thermo Fisher Scientific.

- OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.

- Publications on testing and assessment of chemicals. (n.d.). OECD.

Sources

- 1. iwaponline.com [iwaponline.com]

- 2. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Long-term dietary exposure to a mixture of phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Nonyl undecyl phthalate | C28H46O4 | CID 3017576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIUNDECYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Composting and green technologies for remediation of phthalate (PAE)-contaminated soil: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. uml.edu [uml.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. epa.gov [epa.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Biodegradation Pathways of Nonyl Undecyl Phthalate in Soil and Water matrices

Executive Summary

Nonyl undecyl phthalate (often commercially identified within C9-C11 phthalate mixtures like 911P or 711P) represents a class of High Molecular Weight (HMW) phthalate esters. Unlike their Low Molecular Weight (LMW) counterparts (e.g., DEP, DBP), which are readily mineralized, HMW phthalates exhibit significant hydrophobicity (Log

This guide delineates the mechanistic pathways of nonyl undecyl phthalate degradation, focusing on the critical transition from abiotic sorption to biotic hydrolysis and ultimate mineralization. It provides researchers with actionable protocols for tracking these pathways in complex environmental matrices.

Chemical Identity & Physicochemical Constraints

Understanding the substrate is prerequisite to designing degradation assays. Nonyl undecyl phthalate is rarely a single isomer; it exists as a complex mixture of branched and linear alkyl chains.

| Property | Value / Description | Impact on Biodegradation |

| CAS RN | 111381-91-0 (C9-C11 mix); 68515-43-5 | Defines regulatory tracking. |

| Molecular Formula | High carbon content requires significant oxygen demand for aerobic mineralization. | |

| Log | 8.0 – 9.0 (Estimated) | Critical: Extreme sorption to soil organic matter (SOM). Bioavailability is strictly limited to the aqueous phase interface. |

| Water Solubility | < 1 | Substrate is effectively insoluble; degradation occurs at the water-microbe-particle interface. |

Mechanistic Biodegradation Pathways

The biodegradation of nonyl undecyl phthalate follows a biphasic reduction model: Primary Biodegradation (loss of structural integrity) followed by Ultimate Biodegradation (mineralization to

Phase I: Hydrolytic De-esterification (The Rate-Limiting Biological Step)

Bacteria (e.g., Rhodococcus, Gordonia, Pseudomonas) secrete extracellular or membrane-bound esterases and lipases . Due to the steric bulk of the C9 and C11 chains, this step is slower than in LMW phthalates.

-

Primary Hydrolysis: The diester is cleaved to a Mono-alkyl Phthalate (e.g., Mono-nonyl phthalate, MNP) and a long-chain alcohol (Nonanol or Undecanol).

-

Secondary Hydrolysis: The mono-ester is cleaved to Phthalic Acid (PA) and the second alcohol.

Phase II: Beta-Oxidation of Alkyl Chains

The released alcohols (Nonanol, Undecanol) are oxidized to fatty acids and degraded via standard

Phase III: Ring Cleavage (Aerobic)

Phthalic acid is the central convergent metabolite.

-

Dihydroxylation: Phthalic acid is converted to 3,4-dihydroxy-phthalate and then decarboxylated to Protocatechuate (3,4-dihydroxybenzoate) .

-

Ring Fission: Protocatechuate undergoes cleavage via:

-

Ortho-cleavage: Yields

-ketoadipate (common in Pseudomonas). -

Meta-cleavage: Yields semialdehyde intermediates.

-

Anaerobic Pathway (Soil/Sediment)

In anoxic conditions (e.g., deep sediment), the pathway shifts. Phthalates are activated to phthaloyl-CoA, decarboxylated to benzoyl-CoA, and the ring is reduced before cleavage. This process is significantly slower (

Pathway Visualization

Figure 1: Aerobic biodegradation pathway of Nonyl Undecyl Phthalate showing the conversion from diester to TCA cycle intermediates.

Kinetics and Environmental Fate

Data derived from "read-across" studies on C9-C11 phthalate mixtures (911P).

| Matrix | Condition | Half-Life ( | Rate-Limiting Factor |

| Surface Water | Aerobic | 5 – 15 days | Acclimation of microbial population. |

| Soil | Aerobic | 15 – 50 days | Sorption to soil organic carbon (Bioavailability). |

| Sediment | Anaerobic | > 150 days | Lack of oxygen for ring oxygenase activation. |

Key Insight: In soil, the degradation rate is not zero-order. It often follows bi-phasic kinetics : a rapid initial phase (degradation of dissolved fraction) followed by a slow phase (desorption-limited degradation of bound fraction).

Experimental Protocol: Assessing Biodegradation

To strictly validate the degradation of nonyl undecyl phthalate, researchers must account for its low solubility and high adsorption. Standard aqueous protocols (like OECD 301) often fail without modification for bioavailability.

Experimental Setup (Soil Microcosm)

Objective: Determine the mineralization rate (

-

Matrix Preparation: Sieve soil (2 mm). Adjust moisture to 40-60% water holding capacity.

-

Spiking (Critical Step):

-

Do not add pure phthalate directly (it forms clumps).

-

Dissolve nonyl undecyl phthalate in a volatile solvent (acetone or hexane).

-

Mix solvent with a silica carrier or a small portion of soil.

-

Evaporate solvent completely.

-

Mix carrier into the main soil bulk to achieve 10-50 mg/kg concentration.

-

-

Incubation: Dark, 20-25°C. Aerated to maintain aerobic conditions.

Extraction & Analysis Workflow

Due to the "matrix effect," rigorous extraction is required to recover the parent compound from soil particles.

Step 1: Sampling

-

Sacrifice triplicate microcosms at T=0, 7, 14, 28, 56 days.

Step 2: Extraction (Ultrasonic Assisted)

-

Solvent: 1:1 Hexane:Acetone (Acetone breaks soil interaction; Hexane dissolves the hydrophobic phthalate).

-

Process: Sonicate 3x 15 mins. Centrifuge. Collect supernatant.

Step 3: Derivatization (For Metabolites)

-

The parent diester can be analyzed directly.

-

Metabolites (Mono-esters/Phthalic Acid): These are polar. Evaporate solvent, reconstitute, and derivatize with BSTFA + 1% TMCS (silylation) to make them volatile for GC.

Step 4: Instrumental Analysis (GC-MS)

-

Column: DB-5ms or equivalent (non-polar).

-

Mode: SIM (Selected Ion Monitoring) for high sensitivity.

-

Target Ions: m/z 149 (Phthalic anhydride base peak - universal for phthalates), m/z 293 (Mono-nonyl), m/z 321 (Mono-undecyl).

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for extracting and analyzing HMW phthalates from soil matrices.

References

-

Staples, C. A., et al. (1997).[2] The environmental fate of phthalate esters: A literature review.[3][4][5] Chemosphere.[6] Link

-

U.S. EPA. (2010).[7] Screening-Level Hazard Characterization: Phthalate Esters Category.[7] (Data on 911P/711P mixtures). Link

-

Liang, D. W., et al. (2008).[8] Phthalate biodegradation in the environment.[3][4][5][9][10] Applied Microbiology and Biotechnology. Link

-

OECD. (1992). Test No. 301: Ready Biodegradability. (Standard protocol foundation). Link

-

Echemi. (2024). 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich - Chemical Properties.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of phthalate esters by two bacteria strains - PubMed [pubmed.ncbi.nlm.nih.gov]

"Nonyl undecyl phthalate" octanol-water partition coefficient (Kow)

Technical Guide: Determination of Octanol-Water Partition Coefficient ( ) for Nonyl Undecyl Phthalate

Executive Summary

Nonyl undecyl phthalate (NUP), a High Molecular Weight Phthalate Ester (HMWPE), presents significant analytical challenges due to its extreme lipophilicity. With a predicted

This technical guide outlines the definitive protocols for determining the octanol-water partition coefficient of NUP. We prioritize the Slow-Stirring Method (OECD 123) as the thermodynamic gold standard, while providing the HPLC Method (OECD 117) as a high-throughput screening alternative. This document is designed for researchers requiring high-integrity data for REACH compliance, PBT (Persistent, Bioaccumulative, and Toxic) assessment, and environmental fate modeling.

Compound Characterization & Theoretical Challenges

Chemical Identity[1][2]

-

Chemical Name: 1,2-Benzenedicarboxylic acid, nonyl undecyl ester[1][2]

-

CAS Number: 65185-89-9 (Linear/Branched mixtures: 111381-91-0)

-

Molecular Formula:

-

Molecular Weight: ~446.66 g/mol [3]

-

Structure: Asymmetric diester with C9 and C11 alkyl chains.[4]

The "Super-Hydrophobic" Challenge

The octanol-water partition coefficient (

For NUP, the theoretical

Why Standard Methods Fail:

-

Micro-Emulsions: In the Shake-Flask method (OECD 107), vigorous agitation creates octanol micro-droplets in the water phase. For a compound with

, even 1 ppm of octanol contamination in the water phase artificially increases the measured aqueous concentration, leading to a massive underestimation of -

Detection Limits: The aqueous solubility of NUP is likely in the sub-nanogram/L range (

g/L). Quantifying

Primary Protocol: Slow-Stirring Method (OECD 123)

Status: Gold Standard (Required for

Experimental Setup

-

Vessel: 1-Liter double-walled glass reactor, thermostated at 25°C ± 0.05°C.

-

Stirring: Magnetic stir bar suspended only in the water phase, rotating at < 100 rpm. The vortex must not reach the interface.

-

Phases:

-

Water Phase: HPLC-grade water (pre-saturated with octanol).

-

Octanol Phase: 1-Octanol (pre-saturated with water) spiked with NUP.

-

Workflow Diagram

Figure 1: Decision logic and workflow for the OECD 123 Slow-Stirring Method.

Critical Execution Steps

-

System Preparation: Pre-saturate 1L of water with 50 mL of octanol and vice-versa for 24 hours. This prevents volume changes during the test.

-

Layering: Carefully pipette the NUP-spiked octanol phase onto the water phase down the vessel wall. Do not pour. Any turbulence creates droplets that invalidate the test.

-

Equilibration: Stir the water phase slowly. The interface must remain planar. For HMWPEs like NUP, equilibration may take 2-5 days due to slow diffusion across the interface.

-

Sampling:

-

Octanol: Sample 100 µL from the top layer. Dilute with hexane.

-

Water:[5] Open the bottom stopcock (purge dead volume first) or siphon from the bottom. Collect 50-100 mL.

-

Extraction: Liquid-Liquid Extraction (LLE) of the water sample using n-hexane or solid-phase extraction (SPE) is mandatory to concentrate the analyte.

-

-

Validation: The test is valid only if the calculated

is consistent (within ±0.3 log units) across four consecutive time points (e.g., Day 3, 4, 5, 6).

Secondary Protocol: HPLC Method (OECD 117)

Status: Estimation / Screening Principle: Retention time on a C18 column correlates with hydrophobicity.

Applicability & Limitations

While OECD 117 is typically limited to

Analytical Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), highly end-capped to minimize silanol interactions.

-

Mobile Phase: Isocratic Methanol/Water (90:10 or 95:5). A high organic content is required to elute NUP within a reasonable timeframe.

-

Detection: UV (254 nm) or Charged Aerosol Detector (CAD) if UV response is weak.

Calibration Logic

Construct a calibration curve using at least 6 reference standards.

| Reference Standard | Approx Log |

| 2-Butanone | 0.3 |

| Benzene | 2.1 |

| Naphthalene | 3.6 |

| Phenanthrene | 4.6 |

| DDT | 6.2 |

| Di-n-octyl phthalate (DnOP) | 8.1 (Critical Anchor) |

Calculation:

Data Analysis & Interpretation

Expected Results

Based on Quantitative Structure-Property Relationships (QSPR) and homologous series data:

| Compound | Alkyl Chain | Measured Log |

| Di-n-octyl phthalate | C8 | 8.1 |

| Di-n-nonyl phthalate | C9 | ~8.8 |

| Nonyl Undecyl Phthalate | C9 / C11 | 9.2 ± 0.4 (Predicted) |

| Di-n-undecyl phthalate | C11 | 10.3 |

Environmental Fate Implications

A

-

Bioaccumulation: High potential for binding to lipid tissues. However, for HMWPEs, steric hindrance may reduce membrane permeability, potentially lowering the actual Bioconcentration Factor (BCF) despite high lipophilicity.

-

Sorption: NUP will bind strongly to soil organic carbon (

). It is immobile in soil and will not leach into groundwater. -

Persistence: Low water solubility limits bioavailability for microbial degradation, potentially increasing persistence in sediment.

Pathway Visualization

Figure 2: Environmental fate pathways driven by high

References

-

OECD. (2022).[6] Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][7]

-

OECD. (2022).[6] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][8][9]

-

Ellington, J. J., & Floyd, T. L. (1996). Octanol/Water Partition Coefficients for Eight Phthalate Esters. U.S. Environmental Protection Agency (EPA).[4][5] [Link]

-

PubChem. (2025).[4] Compound Summary: Diundecyl phthalate (Related HMWPE).[10] National Library of Medicine.[11] [Link]

-

European Chemicals Agency (ECHA). (2008). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. [Link]

Sources

- 1. Nonyl undecyl phthalate | C28H46O4 | CID 3017576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. nonyl undecyl phthalate CAS#: 65185-89-9 [m.chemicalbook.com]

- 4. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Partition Coefficient (n-octanol/water): slow stir method [scymaris.com]

- 7. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 8. Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. cpsc.gov [cpsc.gov]

Technical Guide: Nonyl Undecyl Phthalate (911P) — Vapor Pressure, Volatility, and E&L Implications

Executive Summary

Nonyl undecyl phthalate (often abbreviated as 911P or L911P) represents a critical class of High Molecular Weight Phthalate Esters (HMWPEs) used as plasticizers in PVC-based medical devices and pharmaceutical packaging. Unlike their lower molecular weight counterparts (e.g., DEHP), 911P exhibits extremely low vapor pressure and volatility, creating unique challenges in Extractables and Leachables (E&L) analysis.

This guide provides a definitive technical analysis of the physicochemical properties of 911P, specifically focusing on vapor pressure thermodynamics and volatility. It establishes validated experimental protocols for determining these properties and elucidates their impact on analytical thresholds (AET) in drug product safety assessments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Commercially, "Nonyl undecyl phthalate" is rarely a single asymmetric molecule. It is typically a complex reaction mixture of C9 (nonyl), C10 (decyl), and C11 (undecyl) esters, resulting in a distribution of symmetric (e.g., dinonyl, diundecyl) and asymmetric (e.g., nonyl undecyl) species.

Table 1: Physicochemical Characterization of 911P System

| Property | Value / Description | Relevance to E&L |

| Primary CAS | 68515-43-5 (Di-C9-11-branched/linear alkyl esters) | Regulatory filing identifier |

| Molecular Weight | 446 – 475 g/mol (Distribution avg.) | Mass spec quantitation (TIC vs. SIM) |

| Physical State | Viscous, oily liquid (Colorless) | Migration kinetics into semi-solids |

| Log K_ow | > 8.5 (Estimated) | High affinity for lipid-based drug formulations |

| Boiling Point | > 250°C (at 5 mmHg) | Requires high-temp GC columns |

Vapor Pressure Thermodynamics

Understanding the vapor pressure (

Theoretical Baseline

The vapor pressure of phthalate esters decreases logarithmically with increasing alkyl chain length. For 911P, the vapor pressure at 25°C is governed by the Clausius-Clapeyron relation, but direct measurement at ambient temperature is difficult due to values approaching

Estimated Vapor Pressure Values:

-

25°C:

Pa ( -

150°C:

Pa (measurable via TGA)

Volatility & Henry's Law

While

Experimental Methodologies for Determination

Accurate determination of ultra-low vapor pressures requires specialized techniques. Standard isoteniscopes are insufficient. We recommend two self-validating protocols: Gas Saturation (Primary) and Isothermal TGA (Secondary/Screening).

Protocol A: Gas Saturation Method (The "Gold Standard")

Principle: A carrier gas is saturated with the analyte at a controlled temperature. The analyte is trapped and quantified. This method directly measures the vapor density.

Workflow Diagram:

Figure 1: Gas Saturation Workflow for determining vapor pressure of HMWPEs.

Step-by-Step Protocol:

-

Preparation: Coat glass beads (approx. 1 mm dia) with 911P (1% w/w loading) to maximize surface area. Pack into a thermostated glass column.

-

Equilibration: Flow nitrogen gas through the column at three different flow rates (e.g., 50, 100, 200 mL/min).

-

Trapping: Direct the effluent into a Tenax TA sorption tube. Collect for sufficient time to accumulate >10 ng of analyte.

-

Analysis: Desorb the trap into a GC-MS. Quantify mass (

).[1] -

Calculation:

Where -

Self-Validation: Calculated

must be independent of flow rate. If

Protocol B: Isothermal Thermogravimetric Analysis (TGA)

Principle: The rate of mass loss (

Step-by-Step Protocol:

-

Calibration: Use a reference standard (e.g., Benzoic acid) with known

to determine the instrument constant -

Loading: Load 10-20 mg of 911P into a platinum pan.

-

Isothermal Hold: Heat to specific temperatures (e.g., 100°C, 110°C, 120°C) and hold for 60 minutes each.

-

Measurement: Record the linear slope of mass loss (

). -

Extrapolation: Plot

vs.

Implications for Drug Development (E&L)

In drug development, 911P is a "leachable of concern" due to its potential accumulation in lipid-rich formulations (e.g., propofol, biologics with surfactants).

The Volatility Paradox in Analysis

Because 911P has low volatility, Headspace GC-MS (HS-GC) is often ineffective for detection. It requires Direct Liquid Injection (DLI) or solvent extraction.

Table 2: Analytical Method Selection Matrix

| Analytical Technique | Suitability for 911P | Reason |

| Headspace GC-MS | Low | |

| GC-FID/MS (Liquid Inj.) | High | Direct vaporization in inlet drives sensitivity. |

| LC-MS/MS (APCI) | High | Excellent for trace detection without thermal degradation. |

| LC-UV | Medium | Weak chromophore (phthalate ring); low specificity. |

Migration Pathway Logic

The migration of 911P is diffusion-controlled. The diagram below illustrates the critical control points where volatility (or lack thereof) influences the contamination risk.

Figure 2: Migration pathway of 911P.[2] Note the strong vector toward the drug product versus the negligible vector to headspace.

References

-

European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: 1,2-Benzenedicarboxylic acid, di-C9-11-branched and linear alkyl esters. Retrieved from [Link][3]

-

Liang, Y., & Xu, Y. (2016). Simple Method To Measure the Vapor Pressure of Phthalates and Their Alternatives. Environmental Science & Technology.[4] Retrieved from [Link]

-

Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere. Retrieved from [Link]

-

Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. Retrieved from [Link]

-

PubChem. (2025).[3][2] Compound Summary: Nonyl undecyl phthalate. National Library of Medicine. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Dinonyl phthalate | C26H42O4 | CID 6787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonyl undecyl phthalate | C28H46O4 | CID 3017576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple Method To Measure the Vapor Pressure of Phthalates and Their Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial production methods of "Nonyl undecyl phthalate"

An In-Depth Technical Guide to the Commercial Production of Nonyl Undecyl Phthalate

Introduction

Nonyl undecyl phthalate is a high-molecular-weight phthalate ester primarily utilized as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials, most notably polyvinyl chloride (PVC). Nonyl undecyl phthalate is particularly valued in applications requiring enhanced low-temperature performance and improved resistance to UV light, making it suitable for a range of flexible PVC products.[1][2]

The commercial synthesis of nonyl undecyl phthalate, like other phthalate esters, is rooted in the fundamental chemical process of esterification. The core of the manufacturing process involves the reaction of phthalic anhydride with a specific mixture of C9 (nonyl) and C11 (undecyl) alcohols.[1] Achieving high yields of the desired asymmetric nonyl undecyl ester, while minimizing the formation of symmetric byproducts (dinonyl phthalate and diundecyl phthalate), requires a carefully controlled, multi-stage process. This guide provides a detailed examination of the prevalent commercial production methods, focusing on reaction strategy, catalysis, process parameters, and purification protocols.

Part 1: The Synthesis Pathway: A Two-Stage Esterification Process

The overall chemical transformation for the production of nonyl undecyl phthalate can be summarized as follows:

Phthalic Anhydride + Nonyl Alcohol + Undecyl Alcohol → Nonyl Undecyl Phthalate + Water